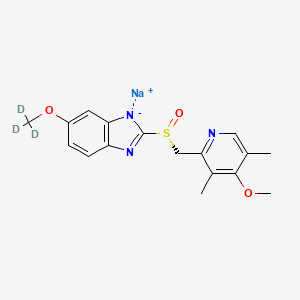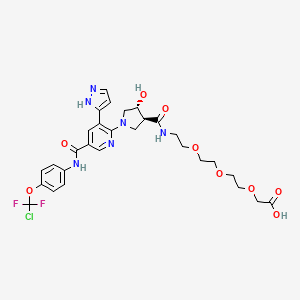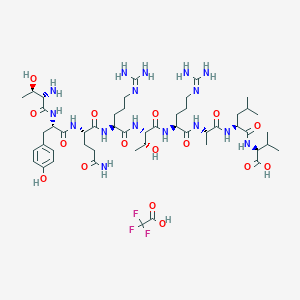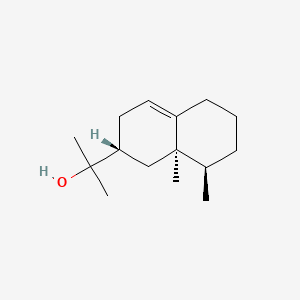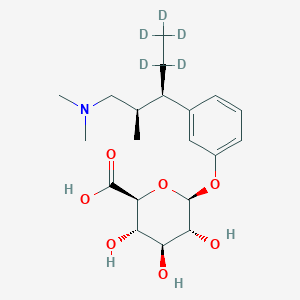
Tapentadol O-beta-D-glucuronide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tapentadol is a centrally acting opioid analgesic of the benzenoid class. It has a dual mode of action as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination makes it effective in managing moderate to severe pain, including both nociceptive and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tapentadol involves several steps, starting from the synthesis of intermediates. One common method involves the reaction of 3-(dimethylamino)-1-ethyl-2-methylpropyl chloride with phenol under basic conditions to form the desired product . The reaction typically requires a solvent like acetonitrile and a base such as sodium hydroxide. The mixture is stirred and heated to facilitate the reaction.
Industrial Production Methods
Industrial production of tapentadol often involves the crystallization of its hydrochloride salt. This process includes dissolving tapentadol in a solvent like acetonitrile and then precipitating the hydrochloride salt by adding hydrochloric acid. The resulting crystals are filtered and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tapentadol undergoes various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Halogenation and alkylation reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and alkylating agents like methyl iodide are employed.
Major Products
Oxidation: N-oxides of tapentadol.
Reduction: Secondary amines.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Tapentadol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual-action analgesics.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Extensively studied for pain management, particularly in chronic pain conditions like diabetic neuropathy and cancer pain
Industry: Used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Tapentadol exerts its effects through a dual mechanism:
μ-Opioid Receptor Agonism: It activates μ-opioid receptors in the central nervous system, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways
Comparison with Similar Compounds
Similar Compounds
Tramadol: Also has dual-action but is less potent and has a higher incidence of serotonin-related side effects.
Morphine: A pure μ-opioid receptor agonist, more potent but with a higher risk of side effects like respiratory depression.
Oxycodone: Similar potency but lacks the norepinephrine reuptake inhibition component
Uniqueness
Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a potentially lower risk of side effects compared to traditional opioids .
Properties
Molecular Formula |
C20H31NO7 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2 |
InChI Key |
CTYJDHSTNLOUMT-RUPGXMRBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




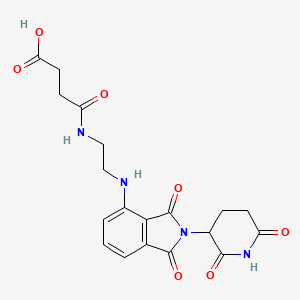
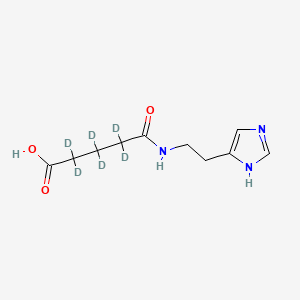
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
